Product packaging for Cyclopentadienylium(Cat. No.:)

Cyclopentadienylium

Cat. No.: B1252059
M. Wt: 65.09 g/mol
InChI Key: VOYNOJWTOMQQAS-UHFFFAOYSA-N
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Description

Historical Trajectory of Cyclopentadienylium Conceptualization

The conceptualization of this compound is intrinsically linked to the development of aromaticity theory. Early work in organic chemistry focused on the unusual stability of benzene (B151609) and other cyclic conjugated systems. As the understanding of electron delocalization and molecular orbital theory advanced, chemists began to explore other cyclic systems to define and categorize their electronic properties. The cyclopentadienyl (B1206354) system, in its anionic, neutral radical, and cationic forms, became a key case study. While the cyclopentadienyl anion (C₅H₅⁻) was recognized as particularly stable and aromatic, the cyclopentadienyl cation (C₅H₅⁺), with a different electron count, presented a contrasting case, contributing to the understanding of antiaromaticity. Ronald Breslow formally proposed the term "antiaromaticity" in 1967, defining it as a situation where cyclic electron delocalization is destabilizing. wikipedia.org The cyclopentadienyl cation is often cited as a textbook example of an antiaromatic compound. wikipedia.org

Fundamental Theoretical Frameworks Governing Antiaromaticity in this compound Systems

Antiaromaticity is a property of cyclic molecules with a conjugated π-electron system that results in higher energy and reduced stability compared to their acyclic counterparts. wikipedia.org Unlike aromatic compounds which are stabilized by delocalization, antiaromatic compounds are destabilized. wikipedia.org

Hückel's Rule and the Paradigm of 4n π-Electron Systems

Hückel's rule, proposed by Erich Hückel in 1931, provides a theoretical basis for understanding aromaticity and antiaromaticity in planar, cyclic, conjugated systems. chemistrysteps.comlibretexts.org According to Hückel's rule, a cyclic, planar, fully conjugated molecule is considered aromatic if it possesses (4n + 2) π-electrons, where n is a non-negative integer. wikipedia.orgchemistrysteps.comlibretexts.org Conversely, such a system is considered antiaromatic if it contains 4n π-electrons. wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com

The this compound cation (C₅H₅⁺) has a cyclic, potentially planar structure with a conjugated system of five carbon atoms. Each carbon contributes one p orbital to the π system. In the cationic form, the system contains 4 π-electrons (n=1 in the 4n rule). wikipedia.orgchemistrysteps.com Based on Hückel's rule, a cyclic, planar, and fully conjugated system with 4 π-electrons is predicted to be antiaromatic and thus unstable and highly reactive. wikipedia.orgchemistrysteps.commasterorganicchemistry.com

Quantitative Aromaticity Criteria: Energetic, Structural, Magnetic, and Electronic Perspectives in this compound Analysis

While Hückel's rule provides a simple electron counting method, a more comprehensive assessment of (anti)aromaticity involves quantitative criteria, including energetic, structural, magnetic, and electronic perspectives. semanticscholar.orgmdpi.comnih.gov

Energetic Criteria: Antiaromatic compounds are characterized by a destabilization energy, often referred to as antiaromatic destabilization energy. wikipedia.org This can be assessed computationally through isodesmic or homodesmotic reactions, comparing the energy of the cyclic system to appropriate acyclic reference compounds. nih.gov A positive value for the Isodesmic Stabilization Energy (ISE) indicates antiaromaticity. mdpi.com

Structural Criteria: Aromatic compounds tend to have equalized bond lengths within the ring due to extensive delocalization. semanticscholar.orgmdpi.comnih.gov In contrast, antiaromatic compounds often exhibit significant bond length alternation, resembling localized double and single bonds. semanticscholar.orgmdpi.com The Harmonic Oscillator Model of Aromaticity (HOMA) index is a structural criterion where values close to 1 indicate aromaticity, values close to 0 indicate non-aromaticity, and negative values often suggest antiaromaticity. semanticscholar.orgmdpi.com

Magnetic Criteria: A key characteristic of aromatic compounds is the presence of a diamagnetic ring current when subjected to an external magnetic field, which results in shielding effects observed in NMR spectroscopy. wikipedia.orgsemanticscholar.orgmdpi.comnih.gov Antiaromatic compounds, on the other hand, exhibit a paramagnetic ring current, leading to deshielding effects. wikipedia.orgsemanticscholar.orgmdpi.com The Nucleus Independent Chemical Shift (NICS) is a widely used magnetic criterion; negative NICS values typically indicate aromaticity (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current). semanticscholar.orgmdpi.com

Electronic Criteria: Electronic criteria assess the degree of electron delocalization within the ring. Methods like the Electron Localization Function (ELF) or parameters derived from quantum topological analyses (e.g., EDDBp) can provide insights into electron distribution and delocalization, which differ significantly between aromatic, antiaromatic, and non-aromatic systems. semanticscholar.orgmdpi.comnih.gov

Studies evaluating this compound using these criteria generally support its antiaromatic character in its singlet ground state, although the extent can be influenced by factors like substitution. semanticscholar.orgmdpi.com It is worth noting that the lowest-energy triplet state of the cyclopentadienyl cation is considered aromatic according to Baird's rule, which applies to excited states and reverses the Hückel rule electron count. wikipedia.orgsemanticscholar.orgmdpi.comeuropa.eu

Pervasive Significance of this compound in Contemporary Organic and Organometallic Chemical Research

Despite its inherent instability as a free species, the this compound moiety holds significant importance in both organic and organometallic chemistry.

In organic chemistry, the study of this compound contributes to the fundamental understanding of antiaromaticity and its impact on molecular structure, stability, and reactivity. Research continues to explore substituted cyclopentadienyl cations to investigate how electronic and steric effects influence their antiaromatic character and potential for existence, albeit often as transient intermediates. semanticscholar.orgmdpi.comfu-berlin.de Its behavior provides a contrast to the highly stable and widely utilized cyclopentadienyl anion, highlighting the profound consequences of electron count on cyclic conjugated systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5+ B1252059 Cyclopentadienylium

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5+

Molecular Weight

65.09 g/mol

IUPAC Name

cyclopenta-1,3-diene

InChI

InChI=1S/C5H5/c1-2-4-5-3-1/h1-5H/q+1

InChI Key

VOYNOJWTOMQQAS-UHFFFAOYSA-N

SMILES

C1=C[CH+]C=C1

Canonical SMILES

C1=C[CH+]C=C1

Origin of Product

United States

Theoretical and Computational Investigations of Cyclopentadienylium

Quantum Chemical Methodologies Applied to Cyclopentadienylium Electronic Structure

Quantum chemistry provides a powerful framework for investigating the electronic structure of molecules from first principles. wikipedia.orgepfl.chsimonsfoundation.org Various computational approaches have been employed to study this compound, offering insights into its geometry, energy, and electron distribution.

Density Functional Theory (DFT) Elucidations of this compound

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a system based on its electron density. wikipedia.orgmdpi.comscribd.com DFT calculations have been extensively applied to study this compound and its derivatives, providing valuable information about their ground state properties, geometries, and relative stabilities. acs.orgresearchgate.netnih.govias.ac.inuni-konstanz.deacs.org Studies utilizing DFT have explored the potential energy surface of this compound, helping to identify stable or metastable structures and understand the factors influencing their existence. nsf.gov For instance, DFT calculations have been used to investigate the electronic structure and reactivity of substituted this compound systems. acs.orgscispace.com

Advanced Ab Initio and Semiempirical Computational Approaches for this compound

Beyond DFT, more sophisticated ab initio methods and computationally less demanding semiempirical approaches have also contributed to the understanding of this compound. Ab initio methods, derived directly from quantum mechanical principles without empirical parameters, offer a systematically improvable approach to calculating electronic properties. wikipedia.orgepfl.chlibretexts.orgscribd.com These methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2), can provide highly accurate descriptions of electronic structure, particularly for smaller systems like this compound. acs.orgirb.hrmpg.de Semiempirical methods, while incorporating parameters derived from experimental data or ab initio calculations, offer a balance between computational cost and accuracy, making them suitable for larger systems or initial investigations. wikipedia.orglibretexts.orgscribd.com Both ab initio and semiempirical methods have been applied to study aspects such as reaction pathways and transition states involving this compound. irb.hr

In-depth Analysis of Aromaticity and Antiaromaticity in this compound

The 4n π electron count in this compound places it squarely in the realm of antiaromatic systems according to Hückel's rule. wikipedia.orglibretexts.org Computational methods provide quantitative tools to assess this antiaromatic character and compare it to aromatic and non-aromatic species.

Nuclear Independent Chemical Shift (NICS) Calculations for this compound Systems

Nuclear Independent Chemical Shift (NICS) is a widely used magnetic criterion for evaluating aromaticity. github.ioresearchgate.netmdpi.com It involves calculating the magnetic shielding at a specific point, typically the ring center (NICS(0)) or slightly above the ring plane (NICS(1)), using methods like Gauge-Independent Atomic Orbitals (GIAO). chemrxiv.orgresearchgate.netmdpi.com Negative NICS values are indicative of diatropic ring currents and aromaticity, while positive values suggest paratropic ring currents and antiaromaticity. chemrxiv.orgwikipedia.orggithub.io Studies on this compound have shown positive NICS values for its singlet state, consistent with its antiaromatic nature and the presence of a paratropic ring current. chemrxiv.orgwikipedia.org For example, NICS values calculated using CAM-B3LYP/def2-TZVP//CAM-B3LYP-D3BJ/6-311++G(d,p) for the singlet state of this compound were positive, supporting its antiaromatic behavior. chemrxiv.org In contrast, the triplet state has been predicted to exhibit aromatic character with negative NICS values. chemrxiv.org

Harmonic Oscillator Model of Aromaticity (HOMA) Analysis in this compound

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies the degree of π-electron delocalization based on bond lengths within a ring. chemrxiv.orgfu-berlin.demdpi.comnih.gov The HOMA index is calculated using the formula:

HOMA = 1 -

where is the number of bonds in the ring, is the length of the -th bond, is the optimal bond length for a fully aromatic system (e.g., 1.388 Å for a C-C bond), and is an empirical constant (257.7 Å⁻² for C-C bonds). chemrxiv.org A HOMA value of 1 corresponds to a perfectly aromatic system, 0 to a non-aromatic system, and negative values are characteristic of antiaromatic systems. chemrxiv.orgmdpi.com Computational studies have reported negative HOMA values for the singlet state of this compound, aligning with its predicted antiaromaticity. chemrxiv.org For instance, calculated HOMA values (B3LYP-D3BJ/TZP) for the singlet state were around -0.69, while the triplet state showed a positive HOMA value of +0.49, indicating aromatic character in the triplet state. chemrxiv.org

Delocalization Pathways and Ring Current Characterization in this compound

PropertySinglet this compoundTriplet this compound
Aromaticity CharacterAntiaromaticAromatic
π Electron Count44
HOMA Index (Calculated)-0.69 chemrxiv.org+0.49 chemrxiv.org
NICS Value (Calculated)Positive chemrxiv.orgwikipedia.orgNegative chemrxiv.org
Ring Current CharacterParatropicDiatropic
Relative StabilityLess StableMore Stable (potentially ground state) wikipedia.org

Note: Calculated values for HOMA and NICS can vary depending on the computational method and basis set used. The values presented in the table are illustrative examples from cited research.

Synthetic Methodologies for Cyclopentadienylium Generation and Stabilization

Historical Challenges in the Direct Synthesis and Isolation of Unsubstituted Cyclopentadienylium

The primary challenge in synthesizing and isolating the unsubstituted this compound cation stems from its antiaromatic character. chemrxiv.orgdokumen.pub This electronic configuration leads to a significant thermodynamic instability compared to its aromatic counterparts, such as the cyclopentadienide (B1229720) anion (C5H5-), which has six π-electrons and is widely utilized as a stable ligand in organometallic chemistry. nih.gov The fleeting nature of transient this compound species generated in early studies made their characterization and exploration of their reactivity difficult. nih.gov Early attempts often resulted in highly reactive intermediates that quickly decomposed or reacted with available nucleophiles or solvents. nih.gov

Contemporary Strategies for Kinetic and Thermodynamic Stabilization of this compound Cations

Modern synthetic efforts have focused on stabilizing the this compound core through the introduction of carefully designed substituents. These strategies aim to either kinetically shield the reactive center from external reagents or electronically delocalize the positive charge, thereby increasing thermodynamic stability.

Steric Encapsulation through Bulky Organic and Inorganic Substituents

One effective strategy for stabilizing reactive cationic species, including this compound derivatives, is the introduction of bulky substituents around the positively charged ring. fu-berlin.dechemistrydocs.com These sterically demanding groups create a protective environment, hindering the approach of nucleophiles or preventing dimerization reactions that would otherwise consume the cation. fu-berlin.dechemistrydocs.com While the search results mention steric protection as a key factor in achieving isolable this compound cations, specific examples of purely sterically protected unsubstituted this compound were not detailed. However, steric bulk is often employed in conjunction with electronic effects in stable derivatives.

Electronic Stabilization via Push-Pull and Captodative Architectures

Electronic stabilization involves the strategic placement of electron-donating and electron-withdrawing groups on the this compound ring to delocalize the positive charge. mdpi.comresearchgate.net "Push-pull" systems involve donor and acceptor groups positioned to facilitate charge delocalization across a conjugated system. mdpi.comresearchgate.net In the context of this compound, electron-donating groups can help to mitigate the positive charge deficiency of the antiaromatic ring. mdpi.com "Captodative" systems, where a radical center is stabilized by both an electron-donating and an electron-withdrawing group on the same carbon, have also been explored in related contexts and show interesting polarization effects depending on the substituents and medium. mdpi.comwindows.net While the concept of push-pull and captodative stabilization is discussed in relation to this compound derivatives, the search results primarily highlight theoretical analyses and comparisons with other cyclic systems like tropylium. mdpi.comresearchgate.netresearcher.life The direction of polarization in push-pull this compound derivatives is typically towards the substituent group. mdpi.com

Rational Design and Synthetic Pathways to Isolable this compound Derivatives

The rational design of substituted this compound species has led to the successful synthesis and isolation of stable derivatives. By combining steric and electronic stabilization strategies, researchers have prepared crystalline salts of this compound cations. chemrxiv.orgresearchgate.net

Synthesis of Perfluorinated this compound Salts

The synthesis of perfluorinated this compound salts represents a significant achievement in the field. The pentakis(pentafluorophenyl)this compound cation, [C5(C6F5)5]+, is a notable example that has been isolated as a stable salt. nih.govchemrxiv.orgresearchgate.net This cation benefits from both the steric bulk of the pentafluorophenyl groups and the electron-withdrawing nature of the fluorine atoms, which influences the electronic structure and contributes to stability. chemrxiv.org

A reported synthesis of pentakis(pentafluorophenyl)this compound involves a multi-step pathway starting from bromopentafluorobenzene. chemrxiv.org Key steps include the formation of perfluorotolane and tetrakis(pentafluorophenyl)tetracyclone, followed by reaction with C6F5MgBr to yield pentakis(pentafluorophenyl)cyclopentadienole. chemrxiv.org The this compound cation salt, Cp(C6F5)5Sb3F16, can then be synthesized by reacting the corresponding cyclopentadienole with a superacidic system like SbF5·SO2, or by oxidation of the corresponding radical with XeF2 and SbF5·SO2. chemrxiv.orgresearchgate.net This perfluorinated derivative is reported to be room temperature-stable and has been characterized by techniques such as X-ray crystallography, SQUID, UV-vis, and EPR spectroscopy. chemrxiv.orgresearchgate.net

Methodologies for In Situ Generation and Transient Spectroscopic Characterization of this compound Intermediates

The in situ generation of this compound cations often involves the removal of a leaving group from a substituted cyclopentadiene (B3395910) precursor. Early attempts utilized reactions such as the reaction of 5-iodocyclopentadiene with silver perchlorate (B79767) at low temperatures, although this primarily resulted in dimerization rsc.org. Halide abstraction from 5-halocyclopentadienes using strong Lewis acids like SbF5 at very low temperatures (-195 °C) enabled the observation of the parent Cp+ by EPR spectroscopy, revealing a triplet ground state rsc.org.

More recent studies on substituted cyclopentadienyl (B1206354) cations have explored different precursors and conditions. For instance, the generation of a phenyl-substituted cyclopentadienyl cation annelated with two homoadamantene frameworks was investigated through the reaction of a chlorocyclopentadiene precursor with silica (B1680970) gel containing water or with anhydrous methanol (B129727) acs.org. Under solvolytic conditions, the cyclopentadienyl cation intermediate was formed and captured by nucleophiles to yield substituted cyclopentadienes acs.org. However, in the absence of a nucleophile, a rapid Wagner-Meerwein rearrangement occurred, leading to the formation of an allyl cation acs.org. This highlights the transient nature of the this compound intermediate and its propensity for rearrangement.

The spectroscopic characterization of transient this compound species often relies on techniques capable of detecting short-lived intermediates. Gas-phase electronic spectroscopy has been employed to study the 1,3-cyclopentadiene radical cation (C5H6+), which is related to the this compound system. Resonance-enhanced photodissociation of mass-selected C5H6+-Ar complexes in a tandem mass spectrometer allowed for the investigation of its electronic spectrum in the gas phase unimelb.edu.auacs.orgacs.orgnih.gov. Two band systems were observed, the D1 ← D0 system spanning 460–620 nm and the D2 ← D0 system appearing between 320 and 370 nm, with estimated band origins at 16560 ± 25 cm-1 and 27808 ± 25 cm-1, respectively unimelb.edu.auacs.orgacs.orgnih.gov.

Transient absorption spectroscopy is a powerful tool for studying short-lived species by monitoring changes in absorption over time after initiation by a pump pulse ucsb.eduberkeley.edu. This technique has been used to characterize various transient intermediates in chemical and biological systems nih.govnih.govosti.govpsu.eduresearchgate.net. While the provided search results specifically detail the application of transient absorption spectroscopy to other systems, the principles are applicable to the study of transient this compound species in solution or gas phase. By generating the cation in situ using a rapid method (e.g., pulse radiolysis, laser flash photolysis, or rapid mixing techniques nih.govosti.govdss.go.th) and probing the reaction mixture with a time-delayed spectroscopic probe (UV-Vis, IR, etc.), the absorption spectrum and decay kinetics of the transient this compound can potentially be measured.

Detailed research findings on the spectroscopic properties of transient this compound species are limited in the provided search results, which focus more on related radical cations or substituted, more stable systems. However, theoretical calculations, such as time-dependent density functional theory (TD-DFT), have been used to predict the electronic transitions and vibrational frequencies of cyclopentadienyl cations, aiding in the interpretation of experimental spectra unimelb.edu.auacs.org.

The challenges in characterizing the parent this compound cation stem from its high reactivity and tendency to undergo rapid reactions like dimerization or rearrangement rsc.org. Therefore, low-temperature techniques, matrix isolation, and ultrafast spectroscopic methods are crucial for its detection and study as a transient species.

While specific data tables for the transient spectroscopic characterization of the parent this compound cation were not extensively found, the studies on related species like the 1,3-cyclopentadiene radical cation provide insights into the types of spectroscopic data that can be obtained.

Table 1: Electronic Transitions of 1,3-Cyclopentadiene Radical Cation (C5H6+)

Band SystemWavelength Range (nm)Band Origin (cm⁻¹)
D₁ ← D₀460–62016560 ± 25
D₂ ← D₀320–37027808 ± 25

Note: This data is for the 1,3-cyclopentadiene radical cation, a related but distinct species from the this compound cation. unimelb.edu.auacs.orgacs.orgnih.gov

The development of methodologies for the in situ generation of this compound cations, often at low temperatures or in inert matrices, coupled with advanced transient spectroscopic techniques, continues to be an important area for understanding the fundamental properties and reactivity of this elusive antiaromatic species.

Spectroscopic Characterization of Cyclopentadienylium Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy of Cyclopentadienylium Derivatives

NMR spectroscopy is a powerful tool for elucidating the structure and electronic distribution within molecules. For this compound systems, multinuclear NMR, particularly ¹H, ¹³C, and ¹⁹F NMR for halogenated derivatives, offers detailed information about the magnetic environment of the nuclei. fu-berlin.deiupac.orgajchem-a.com

Proton (¹H) NMR Spectroscopic Probes of this compound

¹H NMR spectroscopy is routinely used to characterize this compound derivatives. The chemical shifts of protons in the this compound ring are highly sensitive to the charge distribution and the electronic nature of substituents. Studies on substituted this compound cations have shown that the ¹H NMR signals can provide evidence for the presence of these cationic species. For instance, the protonation of a this compound derivative can lead to changes in the ¹H NMR spectrum, including shifts in peak positions and changes in splitting patterns, reflecting the altered symmetry and electronic environment of the ring protons. rsc.org Research involving equilibrium measurements via ¹H NMR spectroscopy has been employed to determine properties like C-H acidity in protonated this compound species. rsc.org

Carbon (¹³C) NMR Spectroscopic Insights into this compound Bonding

¹³C NMR spectroscopy is particularly informative for probing the carbon framework of this compound systems and gaining insights into their bonding characteristics. The ¹³C chemical shifts are highly indicative of the hybridization and electron density at each carbon atom. In antiaromatic systems like the singlet this compound cation, the ¹³C NMR signals are expected to reflect the destabilizing cyclic conjugation. Studies on substituted this compound ions have utilized ¹³C NMR to identify the presence of these species and understand the distribution of positive charge within the ring. nsf.gov Dynamic line broadening observed in the ¹³C NMR spectra at low temperatures can indicate rapid degenerate rearrangements, providing information about the potential energy surface. iupac.org ¹³C NMR data analysis is a key method for structural elucidation of organic compounds, including cyclic systems. researchgate.nethmdb.cahmdb.cachemicalbook.com

Fluorine (¹⁹F) NMR Spectroscopic Analysis for Halogenated this compound

For halogenated this compound derivatives, particularly those containing fluorine atoms, ¹⁹F NMR spectroscopy provides specific and sensitive structural information. The ¹⁹F chemical shifts are highly responsive to the electronic environment and the nature of the chemical bonds involving fluorine. This technique is invaluable for characterizing perfluorinated or partially fluorinated this compound cations. chemrxiv.orgfu-berlin.deresearchgate.netman.ac.uknih.govbeilstein-journals.orgrsc.org For example, ¹⁹F NMR has been used to characterize pentakis(pentafluorophenyl)cyclopentadienol and its reactions leading to this compound species. chemrxiv.orgresearchgate.net The analysis of ¹⁹F NMR spectra, including chemical shifts and coupling constants, helps in confirming the structure and understanding the electronic effects of fluorine substituents on the this compound ring. man.ac.uknih.govbeilstein-journals.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Elucidations of this compound Structure

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light. Both techniques yield vibrational spectra that are unique fingerprints of a molecule. For this compound cations and their derivatives, IR and Raman spectroscopy can help confirm the presence of specific bonds and functional groups within the molecule. fu-berlin.deajchem-a.comacs.orgmdpi.com Studies have utilized IR spectroscopy for the characterization of this compound salts and their reaction products, such as carbonyl complexes. chemrxiv.orgrsc.orgrsc.org IR matrix spectroscopy has also been applied to study species like the pentachlorocyclopentadienyl cation, providing insights into the effect of substituents on the vibrational modes. chemrxiv.orgresearchgate.net Raman spectroscopy can provide information about the vibrational modes of the this compound ring itself and how they are affected by charge and substitution. fu-berlin.deresearchgate.netresearchgate.net

Mass Spectrometric Techniques for the Identification and Structural Elucidation of this compound Species

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of a compound. fu-berlin.deacs.orgmdpi.comfarmaciajournal.comresearchgate.net This is particularly useful for identifying and confirming the formation of this compound species, which are charged entities.

Electron ionization (EI) mass spectrometry can lead to the formation of fragment ions, and the observation of characteristic fragments corresponding to the this compound cation (m/z 65) can provide evidence for its presence or formation from precursor molecules. farmaciajournal.comresearchgate.net High-resolution mass spectrometry allows for the precise determination of the mass-to-charge ratio, which can be used to determine the elemental composition of the ions and differentiate between species with similar nominal masses. researchgate.net Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique often used for analyzing charged species, making it suitable for the direct detection of this compound salts. acs.orgmdpi.com Mass spectrometric techniques are essential for confirming the molecular weight of synthesized this compound derivatives and studying their fragmentation pathways, which can provide structural insights. fu-berlin.deacs.orgmdpi.comfarmaciajournal.comresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV/Vis) for this compound Electronic Structure Determination

Electronic absorption and emission spectroscopy, typically in the Ultraviolet-Visible (UV/Vis) range, provides information about the electronic transitions within a molecule, which are related to its electronic structure and conjugation. chemrxiv.orgfu-berlin.densf.govresearchgate.netresearchgate.netnih.govacs.orgacs.orgdntb.gov.uaebay.com.auuni-regensburg.denist.govlibretexts.orgresearchgate.netchemistryviews.orgmpg.de

For this compound systems, UV/Vis spectroscopy can offer insights into their antiaromatic or aromatic character and the energies of their molecular orbitals. The absorption bands observed in the UV/Vis spectra correspond to transitions between electronic energy levels, such as π to π* transitions. nih.gov Studies on substituted this compound cations and related compounds have utilized UV/Vis spectroscopy to investigate the effect of substituents on the electronic properties and the extent of conjugation. fu-berlin.deresearchgate.netresearchgate.netnih.govacs.orgacs.orgebay.com.auuni-regensburg.deresearchgate.net For example, UV-Vis spectroscopy has been used to characterize stable this compound cation salts and study their electronic structure. chemrxiv.orgresearchgate.net Changes in the UV/Vis spectra, such as shifts in absorption maxima, can indicate the formation of this compound ions or their involvement in reactions. nsf.gov Electronic absorption and emission spectroscopy, combined with theoretical calculations, helps in understanding the electronic structure and the nature of the excited states of this compound systems. nih.govacs.orgacs.orgdntb.gov.uaresearchgate.netchemistryviews.orgmpg.de

Spectroscopic Data Summary for Illustrative this compound Systems (Representative Examples)

Due to the transient nature of the parent this compound cation and the wide variety of substituted derivatives, providing a single comprehensive data table is challenging. The spectroscopic data are highly dependent on the specific derivative and experimental conditions. However, the following table illustrates typical types of data reported for this compound systems in the literature based on the search results.

Spectroscopic TechniqueAnalyte TypeKey Information ProvidedRepresentative Data Type (Illustrative)Relevant Citations
NMR This compound cations, derivativesStructure, bonding, charge distribution, dynamics¹H, ¹³C, ¹⁹F chemical shifts (ppm), coupling constants (Hz) fu-berlin.deiupac.orgajchem-a.comrsc.orgnsf.govresearchgate.nethmdb.cahmdb.cachemicalbook.comresearchgate.netman.ac.uknih.govbeilstein-journals.orgrsc.orgmdpi.comrsc.orgjapsonline.com
IR This compound salts, derivativesFunctional groups, molecular vibrations, structural featuresCharacteristic absorption bands (cm⁻¹) chemrxiv.orgfu-berlin.deajchem-a.comrsc.orgresearchgate.netacs.orgmdpi.comrsc.orgfarmaciajournal.comjapsonline.com
Raman This compound systems, derivativesMolecular vibrations, structural elucidationCharacteristic Raman shifts (cm⁻¹) fu-berlin.dechemicalbook.comresearchgate.netresearchgate.netacs.orguni-regensburg.de
Mass Spectrometry This compound species, precursorsMolecular weight, elemental composition, fragmentation patternMolecular ion peak (m/z), fragment ions (m/z) fu-berlin.dersc.orgacs.orgmdpi.comfarmaciajournal.comresearchgate.netacs.orgnist.gov
UV/Vis This compound systems, derivativesElectronic transitions, electronic structure, conjugationAbsorption maxima (λmax in nm), extinction coefficients chemrxiv.orgfu-berlin.densf.govresearchgate.netresearchgate.netresearchgate.netnih.govacs.orgacs.orgdntb.gov.uaebay.com.auuni-regensburg.denist.govlibretexts.orgresearchgate.netchemistryviews.orgmpg.de

Detailed Research Findings (Selected Examples):

¹H NMR: Studies on substituted this compound cations have shown downfield shifts for ring protons compared to neutral cyclopentadienes, consistent with the positive charge. rsc.org The specific chemical shifts and splitting patterns provide detailed information about the substitution pattern and the symmetry of the cation. rsc.org

¹³C NMR: ¹³C NMR chemical shifts in this compound systems are sensitive to the distribution of positive charge. nsf.gov For instance, carbons with higher positive charge density are expected to show larger downfield shifts. iupac.org Dynamic ¹³C NMR studies at low temperatures can reveal fluxional processes like degenerate rearrangements in substituted this compound cations. iupac.org

¹⁹F NMR: In perfluorinated this compound cations, the ¹⁹F NMR spectrum shows distinct signals for fluorine atoms in different positions, allowing for structural confirmation. chemrxiv.orgresearchgate.net The chemical shifts and coupling patterns provide insights into the electronic influence of the cationic ring on the fluorine nuclei. man.ac.uknih.govbeilstein-journals.org

IR Spectroscopy: IR spectra of this compound salts often show characteristic vibrational modes associated with the charged ring and counterion. chemrxiv.orgfu-berlin.dersc.orgrsc.org Studies on pentachlorocyclopentadienyl cation using IR matrix spectroscopy have identified key vibrational frequencies influenced by chlorine substituents. chemrxiv.orgresearchgate.net

Mass Spectrometry: The observation of a prominent peak at m/z 65 in the mass spectra of compounds suspected to form the this compound cation upon ionization is a strong indicator of its presence. farmaciajournal.comresearchgate.net High-resolution MS can confirm the elemental composition of this and other fragment ions. researchgate.net

UV/Vis Spectroscopy: UV/Vis spectra of this compound systems typically show absorption bands in the UV or visible region related to π electron transitions. chemrxiv.orgfu-berlin.deresearchgate.netresearchgate.netresearchgate.netnih.govacs.orgacs.orgebay.com.auuni-regensburg.deresearchgate.net The position and intensity of these bands can be correlated with the electronic structure and the presence of antiaromatic or aromatic character. chemrxiv.orgresearchgate.netnih.govacs.orgacs.orgresearchgate.net

Electrochemical Studies of this compound Redox Potentials and Behavior (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), serve as valuable tools for investigating the redox behavior and electron transfer processes of chemical species gamry.comals-japan.com. Cyclic voltammetry involves applying a varying potential to an electrode immersed in a solution and measuring the resulting current, providing insights into oxidation and reduction potentials, as well as the reversibility or irreversibility of these processes gamry.com. This technique is widely used in electrochemistry for qualitative and quantitative analysis, as well as mechanistic investigations gamry.com.

Studies on this compound systems have utilized electrochemistry to understand their redox properties. For instance, the electrochemical analysis of an isopropyl-substituted this compound salt, [CpN3][BF4] (where [CpN3]+ = 6-isopropyl-1,4-dimethyl-5,7-diphenyl-2,3,4,6-tetrahydrocyclopenta[b]pyrazin-6-ylium), has been conducted using cyclic voltammetry in acetonitrile (B52724) rsc.org.

The cyclic voltammogram of this substituted this compound salt showed a redox wave at an half-wave potential (E1/2) of 0.46 V versus the ferrocene/ferrocenium couple (Fc+/0) when sweeping the potential in the anodic direction from 0 V rsc.org. Further sweeping in the cathodic direction revealed an irreversible reduction peak at -1.20 V, followed by an oxidation peak at -0.50 V versus Fc+/0 rsc.org. These observations suggest that a one-electron oxidation of the complex triggers a series of chemical events leading to the formation of a new redox-active species rsc.org.

The presence of multiple peaks and the irreversibility of some processes observed in the cyclic voltammograms, particularly at slower scan rates, indicate that multi-step electrochemical or chemical processes are occurring in solution rsc.org. The relationship between ligand structure, such as the presence of acceptor substituents, and redox potential in cyclopentadienyl (B1206354) compounds has also been explored through cyclic voltammetry studies fu-berlin.de.

Furthermore, electrochemical studies on related systems, such as amine-rich iron electrocatalysts containing cyclopentadienyl ligands, have provided mechanistic insights, suggesting potential ECEC (Electrochemical-Chemical-Electrochemical-Chemical) mechanisms in their catalytic cycles, where electron transfer steps are coupled with chemical reactions like protonation nsf.gov. Earlier research also utilized electrochemical methods to determine parameters related to the stability and antiaromaticity of certain cyclopentadienyl cations researchgate.net.

The specific redox potentials observed for the isopropyl-substituted this compound salt are summarized in the table below:

Electrochemical FeaturePotential (V vs. Fc+/0)Description
Redox Wave0.46Half-wave potential
Reduction Peak-1.20Irreversible peak
Oxidation Peak-0.50Peak potential

These electrochemical studies provide valuable data on the redox behavior of this compound systems, highlighting their ability to undergo electron transfer reactions and the potential for coupled chemical processes that influence their electrochemical profiles.

Reactivity and Reaction Mechanisms Involving Cyclopentadienylium

Intrinsic Electrophilic Nature and Reactivity Profiles of Cyclopentadienylium

The presence of a formal positive charge and an incomplete octet on one of the carbon atoms confers a pronounced electrophilic character upon the this compound cation libretexts.orgontosight.ai. This makes it highly susceptible to attack by nucleophiles and electron-rich systems. The inherent instability associated with its antiaromatic (or near-degenerate singlet/triplet) electronic configuration drives its high reactivity chemrxiv.orgresearchgate.netnih.gov. Early attempts to generate the parent this compound cation, such as the reaction of 5-iodocyclopentadiene with silver ion, often resulted in rapid subsequent reactions due to its transient nature nih.gov. Substituted this compound cations, particularly those with electron-withdrawing or sterically demanding groups, have shown increased stability, allowing for more detailed studies of their reactivity profiles chemrxiv.orgresearchgate.netnih.gov. For instance, pentakis(pentafluorophenyl)this compound cation has been synthesized and characterized, demonstrating reactivity with weak Lewis bases like carbon monoxide chemrxiv.orgresearchgate.netnih.gov.

Participation of this compound in Fundamental Organic Reaction Pathways

The high reactivity of this compound allows it to participate in various fundamental organic reactions, typically as an electrophile or a reactive intermediate.

Cycloaddition Reactions (e.g., Diels-Alder) Involving this compound

While cyclopentadiene (B3395910) is well-known for its participation as a diene in Diels-Alder reactions nih.govmsu.eduevitachem.com, the this compound cation, with its positive charge and four π electrons, is not a typical diene or dienophile in standard Diels-Alder reactions which usually involve a 4π system and a 2π system. However, the reactivity of cyclic cations in cycloaddition processes is a subject of theoretical and experimental investigation. For example, studies have explored cycloaddition reactions involving perhalogenated cyclopentadienyl (B1206354) cations, leading to the formation of dicationic species chemrxiv.org. The dimerization of cyclopentadiene itself is a Diels-Alder reaction where one molecule acts as the diene and another as the dienophile, a process that occurs readily at room temperature msu.edumasterorganicchemistry.com. While the this compound cation is distinct from neutral cyclopentadiene, its highly reactive nature suggests potential, albeit likely non-concerted or highly energetic, pathways in cycloaddition-type reactions, possibly involving radical or polar mechanisms given its electronic structure.

Rearrangement Processes Mediated by this compound

Carbocations are well-known to undergo rearrangement processes, such as hydride or alkyl shifts, to form more stable carbocations. Given the inherent instability of the this compound cation, rearrangement pathways are plausible. While specific detailed examples of rearrangements mediated by the this compound cation itself in isolation are less documented due to its transient nature, substituted cyclopentadienyl cations have been implicated in rearrangement processes. For example, the rearrangement of the pentaphenylcyclopentadienyl cation has been reported chemrxiv.org. In complex reaction systems, particularly those involving highly reactive intermediates, carbocationic rearrangements can occur rapidly.

This compound as a Pivotal Intermediate in Organometallic Transformations

Although the cyclopentadienyl anion (Cp⁻) is a ubiquitous and stable ligand in organometallic chemistry, forming a vast array of complexes wikipedia.orglibretexts.orglibretexts.orgbyjus.comgla.ac.uknitrkl.ac.in, the this compound cation can also play a role, particularly as a transient species or a component of more complex ligand systems.

Ligand Coordination and Exchange Mechanisms with this compound

The this compound cation, being electrophilic, can potentially interact with metal centers, particularly those that are electron-rich or in low oxidation states. However, its high reactivity often leads to rapid transformations rather than stable coordination in the same manner as the aromatic cyclopentadienyl anion. In some contexts, cationic cyclopentadienyl species, often incorporated into more complex ligand frameworks, can coordinate to metal centers. For example, the reaction of an amine-rich this compound cation precursor with a cobalt source has been shown to yield a cobalt complex rsc.org. This suggests that while the isolated parent this compound cation may be too reactive for stable coordination, modified or substituted cationic cyclopentadienyl systems can act as ligands or ligand precursors in organometallic synthesis. Ligand exchange processes involving this compound are likely to be complex and dependent on the specific metal center and other ligands present.

Metal-mediated C-H Activation and Functionalization via this compound Intermediates

Metal-mediated C-H activation and functionalization are significant areas of organometallic chemistry. While the cyclopentadienyl anion is often a spectator ligand in such reactions libretexts.orglibretexts.org, there is increasing evidence that the cyclopentadienyl ligand itself can participate in reactivity, including acting as a reservoir for reactive hydrogen atoms nih.gov. In certain catalytic cycles or reaction pathways, transient this compound-like species or processes involving the formal generation of a positive charge on the cyclopentadienyl ring might be involved. For instance, in the context of methanol-to-hydrocarbons chemistry catalyzed by zeolites, alkyl-substituted this compound cations have been identified as intermediates, participating in the complex network of reactions leading to hydrocarbon formation nsf.gov. This indicates that under specific conditions, particularly in highly acidic environments or in the presence of strong electrophiles, this compound species can be involved in C-H bond transformations, although the precise mechanisms can be intricate and involve interplay between the organic cation and the catalytic site.

Catalytic Roles of this compound-derived Ligands in Coupling Reactions and Hydrogen Transfer

Direct catalytic applications involving the cationic this compound moiety are significantly less common due to its inherent instability. Nevertheless, research into highly modified or substituted this compound systems has yielded examples where a cationic cyclopentadienyl framework plays a role in catalysis. For instance, 1,3-diphosphorus ylide this compound salts, which are substituted this compound species featuring phosphonium (B103445) ylide groups, have been synthesized and investigated for their catalytic activity acs.orgcolab.wsacs.orglookchem.comyoutube.com. These salts, such as (C₅H₃)(PPh₃)₂I, have demonstrated efficiency in palladium-catalyzed coupling reactions of aryl chlorides at room temperature acs.orgacs.org.

In these instances, the substituted this compound salts are proposed to act as precursors to catalytic species, potentially involving the formation of highly electron-donating carbene ligands derived from the this compound framework acs.orgacs.org. The stability imparted by the phosphorus ylide substituents allows for the handling and application of these cationic species in catalytic systems. However, attempts to isolate the proposed carbene intermediates have indicated their instability acs.org. This highlights that while the bare C₅H₅⁺ cation is unsuitable for direct catalytic roles, strategic substitution can stabilize cationic cyclopentadienyl systems, enabling their participation, albeit indirectly as ligand precursors, in specific coupling reactions.

Reactivity with Lewis Bases and Nucleophilic Reagents

The this compound cation (C₅H₅⁺) functions as a strong Lewis acid and electrophile due to its net positive charge and the presence of vacant or low-lying molecular orbitals capable of accepting electron density colab.wsacs.orglookchem.comlibretexts.orgprinceton.edusymeres.comwisconsin.edu. Its antiaromatic character further contributes to its reactivity by increasing its inherent energy and propensity to react to achieve a more stable electronic configuration acs.orgcolab.ws.

This compound readily undergoes reactions with Lewis bases and nucleophilic reagents, which donate electron pairs princeton.edusymeres.comwisconsin.eduyoutube.commdpi.comsavemyexams.comnumberanalytics.com. These reactions typically involve the formation of a new sigma bond between a carbon atom of the this compound ring and the attacking nucleophile. The high reactivity of C₅H₅⁺ means that such reactions often proceed rapidly, even with relatively weak nucleophiles.

Examples of potential reactions include addition reactions where a nucleophile attacks one of the ring carbons, disrupting the cyclic π-system. The outcome of these reactions depends on the nature of the nucleophile and the reaction conditions. Due to its instability, C₅H₅⁺ is often generated in situ in reactions where its reactivity as an electrophile is desired lookchem.com. Studies involving ion-molecule reactions, such as those occurring in flames, have investigated the formation and subsequent reactions of C₅H₅⁺ with neutral species, demonstrating its electrophilic nature in such environments youtube.comchemistrytalk.orgirispublishers.com.

The reactivity of C₅H₅⁺ with nucleophiles is a key aspect of its chemistry, driving transformations aimed at achieving more stable, often neutral or anionic, species. The inherent electron deficiency of the antiaromatic cation makes it a prime target for electron-rich species.

Photochemical Reactivity and Excited-State Dynamics of this compound Systems

The photochemical behavior and excited-state dynamics of cyclic π-systems, including those related to this compound, are areas of ongoing research. While detailed experimental studies specifically on the excited-state dynamics of the fleeting bare C₅H₅⁺ cation are challenging due to its instability, theoretical studies and investigations of related systems provide insights into its potential photochemical reactivity.

The electronic structure of this compound is characterized by a singlet ground state and a low-lying triplet state acs.org. According to Baird's rule, cyclic conjugated systems with 4n electrons can exhibit aromaticity in the triplet excited state, a concept known as excited-state aromaticity acs.org. This contrasts with the ground-state antiaromaticity of C₅H₅⁺. Photoexcitation of this compound could potentially lead to population of excited states, including the triplet state, which may have different structural and reactivity profiles compared to the ground state.

Theoretical calculations have explored the potential energy surfaces of C₅H₅⁺ in different electronic states and investigated isomerization pathways chemistrytalk.org. Photoexcitation could trigger rearrangements or fragmentations that are not accessible from the ground state. The dynamics on excited-state potential energy surfaces, including transitions between different electronic states (e.g., intersystem crossing from singlet to triplet states), would govern the photochemical reaction pathways chemistrytalk.org.

While specific experimental data on the ultrafast excited-state dynamics of C₅H₅⁺ is limited, general principles of photochemistry and excited-state dynamics of carbocations and antiaromatic systems suggest that photoexcitation could lead to complex relaxation processes and chemical transformations chemrxiv.orgin-silico-photochem.com. The interplay between antiaromaticity in the ground state and potential aromaticity in the excited state could lead to unique photochemical reaction pathways.

Studies on substituted this compound-like chromophores have also indicated their potential in absorbing light, particularly in the near-infrared (NIR) region, suggesting that modifications to the this compound core can influence its electronic transitions and photochemical properties. Understanding the excited-state dynamics of this compound systems is crucial for potentially harnessing their reactivity for photochemical applications, although the intrinsic instability of the parent cation presents significant experimental challenges.

Compound Names and PubChem CIDs

Compound NameChemical FormulaPubChem CID
This compoundC₅H₅⁺160086
Cyclopentadienyl anionC₅H₅⁻161935
CyclopentadieneC₅H₆8451

Detailed Research Findings: Isomers of C₅H₅⁺

Theoretical studies have investigated various isomeric structures of the C₅H₅⁺ cation and their relative energies chemistrytalk.org. The most stable isomer predicted by computational methods is often the vinylcyclopropenyl cation chemistrytalk.org. Other stable isomers, including distorted planar and pyramidal forms, have also been explored chemistrytalk.org. The ease of generation of these isomers from precursors does not always correlate directly with their calculated stability.

Quantum chemical methods have been used to study the isomerization reactions between different C₅H₅⁺ cations, establishing reaction profiles and estimating rate coefficients based on calculated activation energies. These studies provide valuable insights into the complex potential energy surface of C₅H₅⁺ and the possible interconversions between its various cationic forms.

C₅H₅⁺ IsomerRelative Energy (kcal/mol)
Vinylcyclopropenyl cation0.0 (Reference)
Planar this compoundHigher
Pyramidal C₅H₅⁺Relatively Stable
Other isomersVaried

Note: Specific relative energy values vary depending on the computational method used. The table above provides a qualitative representation based on reported findings. chemistrytalk.org

Reactivity with Nucleophiles: A Closer Look

The reaction of C₅H₅⁺ with nucleophiles is a fundamental transformation. As a highly electron-deficient species, the carbon atoms of the antiaromatic ring are susceptible to nucleophilic attack colab.wsacs.orglookchem.comlibretexts.orgprinceton.edusymeres.comwisconsin.edu. This attack leads to the formation of a new covalent bond and typically results in the loss of the positive charge, yielding a neutral cyclopentadiene derivative or other products depending on the nucleophile and conditions.

For example, in mass spectrometry studies, the reactions of C₅H₅⁺ ions with small molecules like acetylene (B1199291) have been investigated, demonstrating condensation and elimination reactions that lead to the formation of larger ions, potentially involved in processes like soot formation youtube.comchemistrytalk.org. These gas-phase reactions highlight the intrinsic reactivity of C₅H₅⁺ as an electrophile towards π-systems and other potential nucleophiles.

The high reactivity of C₅H₅⁺ towards nucleophiles underscores its instability and its tendency to react to achieve a more stable electron count and potentially aromatic or non-aromatic state.

Advanced Research Topics and Future Directions in Cyclopentadienylium Chemistry

Exploration of Novel Cyclopentadienylium-Based Supramolecular Architectures

Supramolecular chemistry, which focuses on systems assembled through non-covalent interactions, offers a promising avenue for the stabilization and utilization of highly reactive species like the this compound cation. While the this compound cation itself is highly reactive, its incorporation or interaction within larger supramolecular assemblies could potentially provide shielding and modulate its reactivity. Research in this domain involves the design of host molecules or frameworks capable of encapsulating or coordinating with the this compound unit via non-covalent forces such as π-π interactions, cation-π interactions, or hydrogen bonding, particularly with appropriately functionalized derivatives.

The broader field encompassing cyclopentadienyl (B1206354) complexes, where the cyclopentadienyl ligand (commonly the anion Cp⁻) coordinates to a metal center, is a well-established area of organometallic chemistry. This field is witnessing emerging trends in the development of new complexes with novel structures and properties, including potential applications in energy storage and catalysis. numberanalytics.com Although the this compound cation is distinct from the anion or neutral cyclopentadiene (B3395910), research into supramolecular architectures involving cyclopentadienyl derivatives or related cationic species could yield insights applicable to the challenging this compound system. For instance, the self-assembly of complex supramolecular structures from molecular components is an active area, leveraging specific molecular information and recognition features. uni-wuerzburg.deiupac.orgnumberanalytics.comnih.govfrontiersin.org Investigating how this compound, perhaps in a stabilized form or as a transient intermediate, could participate in or influence these self-assembly processes represents a significant research frontier. This could involve exploring its role as a building block, a template, or an interacting guest within designed supramolecular hosts, potentially leading to novel functional materials or controlled reaction environments.

Development of Advanced Computational Methodologies for Highly Reactive Antiaromatic Systems

The inherent instability and transient nature of highly reactive antiaromatic systems such as the this compound cation necessitate the extensive application of advanced computational methodologies for their investigation. Experimental characterization of these species can be exceptionally challenging, rendering theoretical calculations indispensable for comprehending their electronic structure, geometry, and reactivity. chemrxiv.orgwikipedia.orgd-nb.info

Key computational approaches utilized include Density Functional Theory (DFT) and ab initio methods, which provide valuable insights into energy landscapes, transition states, and reaction pathways. chemrxiv.orgd-nb.infonih.govnih.gov Techniques like Nucleus-Independent Chemical Shift (NICS) calculations are particularly useful for quantitatively assessing the degree of antiaromaticity in cyclic systems by evaluating magnetic shielding effects. d-nb.infonih.govnih.gov Computational studies have played a crucial role in characterizing the antiaromatic singlet ground state of substituted cyclopentadienyl cations and predicting their stability and reactivity. chemrxiv.orgresearchgate.net

Future directions in this area involve refining these computational methods to more accurately model the dynamic behavior and complex interactions of highly reactive species in diverse environments, including condensed phases and interfaces. academie-sciences.fr This includes developing more sophisticated functionals and basis sets for DFT, improving methods for calculating reaction barriers and kinetics, and integrating computational approaches with experimental data for validation and refinement. uiowa.edunih.gov The overarching goal is to develop predictive computational tools that can guide the synthesis and study of new this compound derivatives and related antiaromatic systems, overcoming the limitations posed by experimental difficulties.

Elucidation of Emerging this compound Reactivity Patterns in Complex Chemical Environments

Understanding the reactivity of the this compound cation is fundamental to its potential utility. Its antiaromatic character renders it highly electrophilic and susceptible to reactions that alleviate its inherent strain and electron deficiency. chemrxiv.orgwikipedia.org While the basic reactivity of this compound as a reactive intermediate is recognized, its behavior in complex chemical environments presents ongoing research challenges.

Complex environments, such as those encountered in biological systems, heterogeneous catalysis, or advanced materials, can significantly influence the reactivity of transient species. academie-sciences.fr Research is needed to elucidate how factors like solvent effects, confinement within porous materials, interactions with surfaces, or the simultaneous presence of multiple reactive species impact this compound's reaction pathways, kinetics, and product distributions.

Studies on related cyclopentadienyl systems offer valuable context; for example, the reactivity of cyclopentadienyl ligands coordinated to metals is influenced by the metal center and surrounding ligands. numberanalytics.comrsc.org Investigating the reactivity patterns of stabilized this compound derivatives or transiently generated this compound in the presence of various nucleophiles, electrophiles, or radical species within controlled complex environments is a key research direction. This could involve employing advanced spectroscopic techniques, in situ measurements, and computational modeling to capture and characterize short-lived intermediates and understand the subtle interplay of factors governing reactivity. uni-stuttgart.denumberanalytics.commsu.edu Identifying novel reaction pathways and selective transformations mediated by this compound in these complex settings could pave the way for new synthetic methodologies and functional materials.

Refinement of Rational Design Principles for Enhanced Stabilization of this compound Cations

The intrinsic instability of the this compound cation necessitates the development of strategies for its stabilization to enable detailed study and potential applications. Rational design principles are being refined to create substituted this compound cations with enhanced persistence.

Future research aims to develop more general and predictable rational design principles for stabilizing this compound cations. This involves systematically investigating the electronic and steric effects of various substituents, exploring different counterions and solvent systems, and utilizing computational chemistry to predict the stability of designed derivatives before synthesis. nih.govuiowa.edunih.govfu-berlin.de The goal is to transition from serendipitous discovery towards a more deliberate and efficient approach to synthesizing isolable this compound species or generating them transiently in controlled environments for specific applications. This includes understanding how structural modifications influence antiaromaticity and the delicate balance between singlet and triplet states. chemrxiv.org

Prospective Academic Applications of this compound in Tailored Materials Chemistry

The unique electronic structure and high reactivity of the this compound cation, coupled with ongoing efforts to stabilize it, suggest potential academic applications in tailored materials chemistry. While direct applications of the fleeting parent cation are limited, stabilized derivatives or its role as a reactive intermediate could be exploited.

Materials chemistry is a broad field focused on the design, synthesis, and characterization of materials with specific properties for various applications. sjtu.edu.cnlu.seacs.orgimmerse.education this compound derivatives could potentially be incorporated into or used in the synthesis of novel materials with tailored electronic, optical, or catalytic properties.

One area of potential application lies in the development of new catalysts. Cyclopentadienyl complexes are already widely used as catalysts in various organic and organometallic transformations. numberanalytics.com Stabilized this compound cations, with their electrophilic nature, could serve as unique acidic catalysts or as components in catalytic systems. Their ability to interact with π systems or act as Lewis acids could be harnessed for specific reaction types.

Furthermore, the incorporation of antiaromatic units like this compound into π-conjugated materials could potentially lead to materials with unusual electronic or optical properties. Research into antiaromatic systems has shown that they can exhibit distinct magnetic properties (paramagnetic ring currents) compared to aromatic compounds (diamagnetic ring currents). wikipedia.orgnih.gov While directly incorporating a highly unstable cation into a bulk material presents significant challenges, strategies involving charge-balancing counterions or embedding stabilized derivatives within robust matrixes could be explored.

Another potential area is the utilization of this compound as a building block or reactive intermediate in the synthesis of complex organic molecules or polymers with tailored structures and functionalities relevant to materials science. arxiv.org The ongoing development of rational design principles for stabilizing these cations is a crucial step towards realizing these prospective applications in areas such as energy storage, molecular electronics, or responsive materials. numberanalytics.comnih.govornl.gov

Q & A

Q. What are the common synthetic routes for cyclopentadienylium, and what factors influence their selection?

this compound is typically synthesized via deprotonation of cyclopentadiene using strong bases (e.g., NaH or KH) in aprotic solvents like THF. Key factors include reaction temperature, base strength, and solvent polarity, which influence yield and purity. Characterization via 1^1H NMR and X-ray crystallography is critical to confirm structure, as residual solvent or incomplete deprotonation can lead to impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound complexes?

UV-Vis spectroscopy identifies electronic transitions in the aromatic system, while 1^1H NMR confirms proton environments and symmetry. IR spectroscopy detects C-H stretching modes, and X-ray crystallography resolves geometric configurations. For reproducibility, experimental details (e.g., solvent, concentration) must align with literature protocols to avoid misinterpretation .

Q. How do solvent and counterion choices impact the stability of this compound salts?

Polar aprotic solvents (e.g., DMSO) enhance solubility but may coordinate to metal centers in complexes. Bulky counterions (e.g., BArF4_4^-) improve stability by minimizing ion pairing. Systematic studies comparing dielectric constants and ion sizes are recommended to optimize conditions .

Q. What computational methods are used to predict this compound’s electronic properties?

Density Functional Theory (DFT) calculations, such as B3LYP/6-31G*, model electron density and frontier molecular orbitals (HOMO/LUMO). Basis set selection and solvent effect modeling (e.g., PCM) are critical for accuracy. Validation against experimental UV-Vis and cyclic voltammetry data is essential .

Q. How can researchers ensure reproducibility in this compound synthesis?

Detailed protocols for reagent drying, inert atmosphere use (e.g., glovebox), and reaction monitoring (TLC, in-situ IR) should be documented. Cross-referencing with primary literature and sharing raw data (e.g., crystallographic .cif files) enhances transparency .

Advanced Research Questions

Q. How can discrepancies in reported stability constants of this compound complexes be resolved?

Contradictions often arise from varying pH, temperature, or ionic strength. Researchers should conduct controlled comparative studies using standardized buffers and employ error analysis (e.g., Monte Carlo simulations) to quantify uncertainty. Meta-analyses of published data with attention to experimental conditions are advised .

Q. What strategies optimize the electronic properties of this compound-based ligands for catalytic applications?

Substituent effects (e.g., electron-withdrawing groups) modulate ligand donor strength. Spectroelectrochemical studies (UV-Vis-NIR under applied potential) and DFT calculations guide rational design. Testing in model reactions (e.g., olefin polymerization) validates catalytic efficiency .

Q. How do steric and electronic factors influence this compound’s reactivity in organometallic reactions?

Steric bulk (e.g., pentamethyl substitution) reduces unwanted side reactions, while electron-deficient rings enhance electrophilicity. Kinetic studies (e.g., stopped-flow UV-Vis) and 13^{13}C NMR titration experiments quantify ligand-metal binding affinities .

Q. What advanced techniques probe this compound’s role in charge-transfer complexes?

Transient absorption spectroscopy captures excited-state dynamics, while X-ray Absorption Near Edge Structure (XANES) maps oxidation states. Pair distribution function (PDF) analysis of X-ray scattering data reveals short-range order in amorphous materials .

Q. How can researchers address challenges in this compound’s air sensitivity during electrochemical studies?

Use of Schlenk-line techniques, anhydrous electrolytes (e.g., [NBu4_4][PF6_6] in MeCN), and in-situ FTIR spectroelectrochemistry minimizes degradation. Statistical rigor (e.g., triplicate runs with error bars) ensures data robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.